molecular formula C29H30N2O5 B11459365 (2E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylprop-2-enamide

(2E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylprop-2-enamide

Cat. No.: B11459365
M. Wt: 486.6 g/mol
InChI Key: FLFMOSHOPSIWOT-OMCISZLKSA-N
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Description

The compound (2E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylprop-2-enamide is a complex organic molecule featuring a benzodioxole ring, a methoxyphenyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylprop-2-enamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxole ring, followed by the introduction of the methoxyphenyl group through electrophilic aromatic substitution. The final step involves the formation of the prop-2-enamide moiety via a condensation reaction with appropriate amine and aldehyde precursors.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product. Reaction conditions are carefully controlled to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the prop-2-enamide moiety, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzodioxole derivatives.

Scientific Research Applications

Chemistry

Biology

In biological research, this compound can serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Potential medicinal applications include its use as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, the compound may be utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-hydroxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylprop-2-enamide
  • (2E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-chlorophenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylprop-2-enamide

Uniqueness

The unique combination of the benzodioxole ring, methoxyphenyl group, and prop-2-enamide moiety in (2E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl]-N-methylprop-2-enamide distinguishes it from similar compounds. This structural arrangement confers specific chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H30N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-[1-(4-methoxyphenyl)-2-oxo-2-(4-propan-2-ylanilino)ethyl]-N-methylprop-2-enamide

InChI

InChI=1S/C29H30N2O5/c1-19(2)21-7-11-23(12-8-21)30-29(33)28(22-9-13-24(34-4)14-10-22)31(3)27(32)16-6-20-5-15-25-26(17-20)36-18-35-25/h5-17,19,28H,18H2,1-4H3,(H,30,33)/b16-6+

InChI Key

FLFMOSHOPSIWOT-OMCISZLKSA-N

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)OC)N(C)C(=O)/C=C/C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)OC)N(C)C(=O)C=CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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